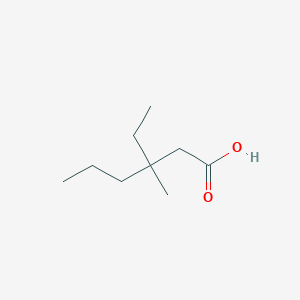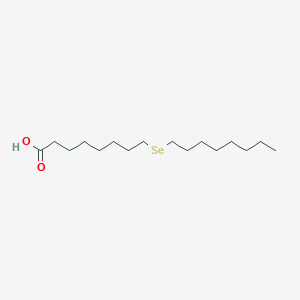
8-(Octylselanyl)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Octylselanyl)octanoic acid is an organic compound that belongs to the class of carboxylic acids It features a unique structure where an octylselanyl group is attached to the eighth carbon of an octanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Octylselanyl)octanoic acid typically involves the reaction of octanoic acid with an octylselanyl reagent. One common method is the selenation of octanoic acid using octylselenol in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale selenation processes using specialized reactors. The process includes the purification of the final product through techniques such as distillation or recrystallization to achieve the required quality standards for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Octylselanyl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or selenoxides.
Reduction: Reduction reactions can convert the selenyl group to a selenide.
Substitution: The octylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Selenoxides or sulfoxides.
Reduction: Selenides.
Substitution: Compounds with different functional groups replacing the octylselanyl group.
Wissenschaftliche Forschungsanwendungen
8-(Octylselanyl)octanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 8-(Octylselanyl)octanoic acid involves its interaction with molecular targets in biological systems. The octylselanyl group can interact with cellular components, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate oxidative stress and influence cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Octanoic Acid: A straight-chain saturated fatty acid with similar structural features but without the selenyl group.
Selenoamino Acids: Compounds like selenomethionine and selenocysteine, which contain selenium and have biological significance.
Uniqueness: 8-(Octylselanyl)octanoic acid is unique due to the presence of the octylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
50514-64-2 |
|---|---|
Molekularformel |
C16H32O2Se |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
8-octylselanyloctanoic acid |
InChI |
InChI=1S/C16H32O2Se/c1-2-3-4-5-8-11-14-19-15-12-9-6-7-10-13-16(17)18/h2-15H2,1H3,(H,17,18) |
InChI-Schlüssel |
XWKLKNRFPVAZPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Se]CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
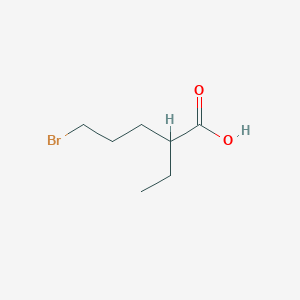
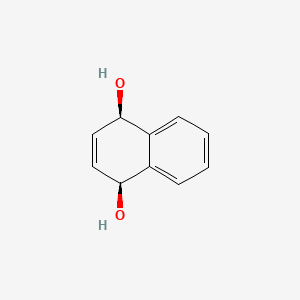


![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
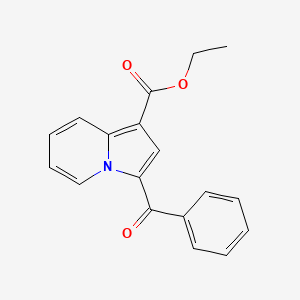
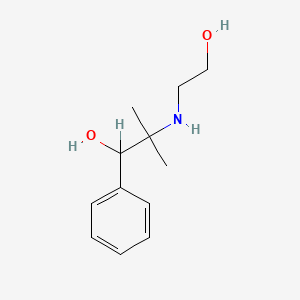
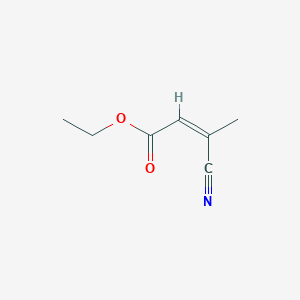

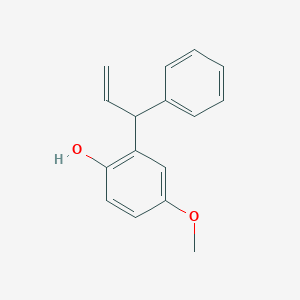
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)
